molecular formula C19H18NO6- B13395968 Z-D-Asp-OBzl

Z-D-Asp-OBzl

Cat. No.: B13395968
M. Wt: 356.3 g/mol
InChI Key: UYOZWZKJQRBZRH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Solid Phase Peptide Synthesis (SPPS): The compound is synthesized by coupling the protected amino acid to a resin. The N-terminus and side chains are protected to prevent side reactions.

    Liquid Phase Synthesis: Involves the use of protecting groups like Fmoc and Boc to protect the amino and carboxyl groups during the synthesis.

Industrial Production Methods: : Industrial production typically involves large-scale SPPS or liquid phase synthesis, using automated synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

Mechanism: : Z-D-Asp-OBzl acts by protecting the amino and carboxyl groups during peptide synthesis, preventing unwanted side reactions. The protective groups are removed under specific conditions to yield the desired peptide .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO6-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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